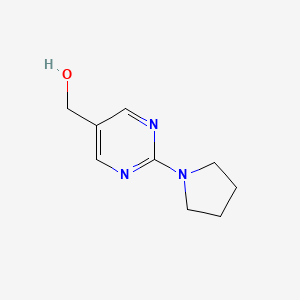

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol

Description

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol is a pyrimidine derivative featuring a pyrrolidine substituent at the 2-position and a hydroxymethyl group at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors. Its structure combines the electron-donating properties of the pyrrolidine ring with the hydrogen-bonding capability of the hydroxymethyl group, making it valuable for optimizing solubility and binding interactions in drug design .

Properties

IUPAC Name |

(2-pyrrolidin-1-ylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-6,13H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXXWSAQNABDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640470 | |

| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937796-11-7 | |

| Record name | 2-(1-Pyrrolidinyl)-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Pyrrolidin-1-yl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity. They can act as antagonists of the vanilloid receptor 1, modulators of the insulin-like growth factor 1 receptor, and inhibitors of a wide range of enzymes.

Mode of Action

The interaction of this compound with its targets would likely result in changes to the function of these targets, potentially altering cellular processes.

Biochemical Analysis

Biochemical Properties

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it inhibits a range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been reported to exhibit antioxidative and antibacterial properties, impacting the cell cycle and overall cellular health

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to various receptors and enzymes, such as the vanilloid receptor 1 and insulin-like growth factor 1 receptor, underscores its potential as a therapeutic agent

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that the compound maintains its activity over extended periods, although its stability may vary depending on environmental conditions . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies . These findings are critical for determining safe and effective dosage ranges for potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit enzymes such as isocitrate dehydrogenase 1 and phosphodiesterase type 5 suggests its role in modulating key metabolic processes . These interactions are vital for understanding its impact on cellular metabolism and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Biological Activity

(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol is a chemical compound characterized by the molecular formula C₉H₁₃N₃O. It features a pyrimidine ring substituted with a pyrrolidine group and a hydroxymethyl moiety, which suggests potential for diverse biological interactions. This article explores the biological activity of this compound, particularly its implications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The unique structure of this compound enhances its reactivity and binding affinity to various biological targets. Its combination of nitrogen-containing heterocycles and a hydroxyl group may influence its solubility and pharmacokinetic properties.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₃N₃O |

| Structure Type | Pyrimidine + Pyrrolidine |

| Unique Features | Hydroxymethyl group enhances reactivity |

The biological activity of this compound has been linked to its ability to interact with specific kinases, particularly cyclin-dependent kinases (CDKs). Research indicates that similar compounds can inhibit CDK4, which plays a crucial role in cell cycle regulation, suggesting potential applications in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been reported to exhibit significant cytotoxic effects against various cancer cell lines, including A549 human pulmonary adenocarcinoma cells. In these studies, the compound was compared to established chemotherapeutics like cisplatin, demonstrating promising results in inhibiting cell proliferation .

Interaction with Protein Kinases

In vitro assays have shown that this compound can selectively inhibit certain protein kinases. A screening of 140 protein kinases revealed that the compound displayed less than 50% residual activity against AURKB and CLK2 at 10 μM concentration, indicating its potential as a selective kinase inhibitor .

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Study on A549 Cells :

- Objective : To assess cytotoxicity.

- Method : MTT assay comparing the compound to cisplatin.

- Results : Significant reduction in cell viability at concentrations as low as 100 μM.

- Kinase Inhibition Screening :

Scientific Research Applications

Example Synthetic Route:

- Formation of Pyrimidine Core : Start with commercially available precursors to construct the pyrimidine scaffold.

- Pyrrolidine Addition : Introduce pyrrolidine through nucleophilic substitution or reductive amination.

- Hydroxymethylation : Use appropriate reagents to add the hydroxymethyl group at the desired position on the pyrimidine ring.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrimidine derivatives can inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest . The specific role of (2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methanol in this context is still under investigation, but its structural similarities to known anticancer agents suggest potential efficacy.

Neurotransmitter Modulation

Studies have explored compounds similar to this compound for their ability to modulate neurotransmitter systems, particularly in relation to dopamine and norepinephrine transporters. These compounds have shown promise as potential treatments for conditions like cocaine addiction by selectively inhibiting neurotransmitter reuptake .

Antiviral Activity

The compound's structural features may also lend themselves to antiviral applications. Research into related pyrimidine derivatives has revealed activity against respiratory syncytial virus (RSV), highlighting the importance of structural modifications in enhancing antiviral potency .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrimidine derivatives, including this compound, and evaluated their anticancer effects on various cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Neuropharmacological Insights

In a pharmacological evaluation, this compound was tested for its effects on neurotransmitter uptake mechanisms. The compound demonstrated selective inhibition of dopamine transporter activity without significantly affecting serotonin transport, suggesting a targeted approach for treating substance abuse disorders .

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 5.4 | |

| Pyrimidine Derivative A | Antiviral | <4 | |

| Pyrimidine Derivative B | Neurotransmitter Inhibition | 3.2 |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formation of Pyrimidine | Starting materials + Base | 70 |

| Pyrrolidine Addition | Nucleophile + Catalyst | 85 |

| Hydroxymethylation | Formaldehyde + Acid catalyst | 75 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Core

Morpholine vs. Pyrrolidine Substitution

- This increases aqueous solubility compared to the pyrrolidine analog. The aldehyde group in 65b can be reduced to a hydroxymethyl group, as seen in its derivative {3-[2-(Morpholin-4-yl)pyrimidin-5-yl]phenyl}methanol (65c), which shares functional similarity with the target compound .

Trifluoromethyl Substitution

- (2-(Trifluoromethyl)pyrimidin-5-yl)methanol: The trifluoromethyl group at the 2-position introduces strong electron-withdrawing effects, increasing metabolic stability and lipophilicity. This compound has a molecular weight of 178.11 g/mol (C₆H₅F₃N₂O), slightly lower than the target compound (C₉H₁₃N₃O, ~179.22 g/mol).

Functional Group Modifications

Hydroxymethyl vs. Nitrile or Aldehyde

- 4-Phenyl-2-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)butanenitrile (122l) : The nitrile group enhances electrophilicity, enabling participation in click chemistry or nucleophilic additions. This contrasts with the hydroxymethyl group, which is more amenable to esterification or oxidation .

- 3-[2-(Morpholin-4-yl)pyrimidin-5-yl]benzaldehyde (65b) : The aldehyde group is reactive toward nucleophiles (e.g., in Schiff base formation), whereas the hydroxymethyl group offers stability and hydrogen-bonding capacity .

Thioether Linkage

- 2-((4,6-Dimethoxy-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thio)-pyrimidin-4-amine (26d): The thioether group increases lipophilicity and may influence redox properties.

Solubility and Lipophilicity

Pharmacological Potential

- HSP70 Inhibitors: Thioether-linked pyrimidines (e.g., 26d) show promise in cancer therapy . CNS Targets: Pyrrolidine-containing cathinones (e.g., MDPV) interact with neurotransmitter transporters, highlighting the scaffold’s versatility .

Q & A

Q. Key Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry and purity (e.g., δ 3.76–3.84 ppm for morpholine protons in analogous compounds) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks in ESI-MS) .

- HPLC : Assess purity (>95%) with reverse-phase C18 columns .

How can researchers optimize reaction conditions to improve the yield of this compound in large-scale syntheses?

Advanced Research Question

Optimization strategies include:

- Flow Chemistry : Telescoped reactions (e.g., Pd-catalyzed aerobic oxidation followed by reductive amination) reduce intermediate isolation steps and improve yields (e.g., 42–89% yields in flow systems) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Temperature Control : Heating at 80–100°C for 12–24 hours ensures complete substitution .

- Catalyst Screening : Palladium or nickel catalysts may accelerate coupling reactions in complex derivatives .

What are the key structural features of this compound that influence its reactivity in further chemical modifications?

Basic Research Question

- Pyrrolidine Substituent : Enhances solubility via basic amine groups and participates in hydrogen bonding .

- Hydroxymethyl Group : Acts as a handle for derivatization (e.g., esterification, oxidation to carboxylic acids) .

- Pyrimidine Core : Electron-deficient ring facilitates electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

What strategies are employed to resolve contradictions in biological activity data when testing this compound derivatives?

Advanced Research Question

- Comparative SAR Studies : Test analogs with substituent variations (e.g., morpholine vs. pyrrolidine) to identify critical pharmacophores .

- In Vitro vs. In Vivo Models : Address discrepancies by validating cellular activity in physiologically relevant assays (e.g., kinase inhibition assays vs. animal models) .

- Purity Assessment : Use HPLC-MS to rule out impurities (e.g., byproducts from incomplete substitution) as contributors to inconsistent bioactivity .

How does the presence of the pyrrolidine substituent affect the physicochemical properties of pyrimidine-based compounds?

Basic Research Question

- Solubility : Pyrrolidine increases aqueous solubility via protonation at physiological pH .

- Basicity : The amine group (pKa ~10) influences binding to biological targets (e.g., enzymes with acidic pockets) .

- Conformational Flexibility : The pyrrolidine ring adopts envelope or twisted conformations, affecting molecular interactions .

In medicinal chemistry, how is this compound utilized as a building block for kinase inhibitors or other therapeutic agents?

Advanced Research Question

- Kinase Inhibitor Design : The pyrimidine-pyrrolidine scaffold is incorporated into ATP-binding site inhibitors (e.g., PI3K inhibitors) via coupling with heteroaromatic boronic acids .

- Biological Activity Enhancement : Derivatives show promise as Hsp70 modulators (anti-cancer) or antimicrobial agents .

- Case Study : Compound 65c (a morpholine analog) was synthesized via Suzuki coupling and tested for proliferative disorder treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.